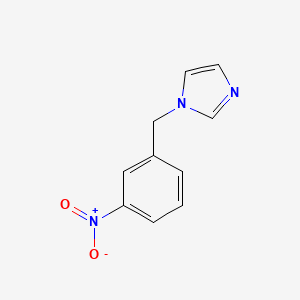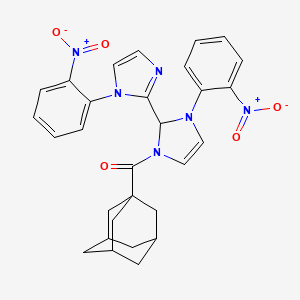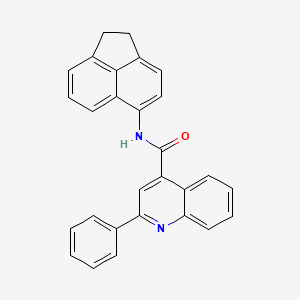![molecular formula C20H27N3O4 B4331982 N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea
Vue d'ensemble
Description
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea, also known as AOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AOPP is a urea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea involves its ability to react with NO, leading to the formation of a fluorescent product. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea also has the ability to generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells during PDT. Furthermore, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea can form stable complexes with proteins, which can be used to study protein-ligand interactions.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells during PDT. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been shown to inhibit the growth of bacteria and fungi. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its high yield during synthesis, which makes it readily available for use in lab experiments. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is also stable under various conditions, which makes it suitable for use in various applications. However, one of the limitations of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea. One potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based fluorescent probes for the detection of NO in vivo. Another potential direction is the development of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-based photosensitizers for the treatment of cancer. Furthermore, the study of N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea-protein interactions can lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea has been used as a molecular tool for the study of protein-ligand interactions.
Propriétés
IUPAC Name |
1-[2-(1-adamantyloxy)propyl]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-13(27-20-9-14-5-15(10-20)7-16(6-14)11-20)12-21-19(24)22-17-3-2-4-18(8-17)23(25)26/h2-4,8,13-16H,5-7,9-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKZEZYZAKLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2-methoxy-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)carbamate](/img/structure/B4331908.png)
![6-(4-bromophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331916.png)
![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl cyclopropanecarboxylate](/img/structure/B4331925.png)
![1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4331928.png)
![3-(3-chloro-4-methylbenzoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4331943.png)
![4-(4-{4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-nitrobenzoyl)morpholine](/img/structure/B4331950.png)
![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)


![{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}(4-methylphenyl)methanone](/img/structure/B4331990.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)


